methyl 3-chloro-5,6-dimethylpyrazine-2-carboxylate
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Overview
Description
Methyl 3-chloro-5,6-dimethylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-5,6-dimethylpyrazine-2-carboxylate typically involves the reaction of 3-chloro-5,6-dimethylpyrazine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5,6-dimethylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products are substituted pyrazine derivatives.
Oxidation Reactions: The major products are carboxylic acids or aldehydes.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 3-chloro-5,6-dimethylpyrazine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-chloro-5,6-dimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5-dimethylpyrazine: A related compound with similar chemical properties but lacking the ester group.
5,6-Dimethylpyrazine-2-carboxylic acid: Another related compound with a carboxylic acid group instead of the ester group.
Uniqueness
Methyl 3-chloro-5,6-dimethylpyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the chlorine atom and the ester group allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
57796-66-4 |
---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
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